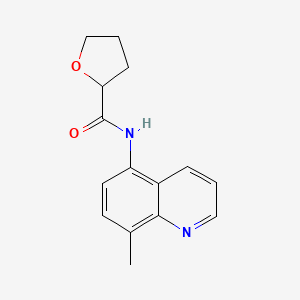
N-(8-methylquinolin-5-yl)oxolane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(8-methylquinolin-5-yl)oxolane-2-carboxamide, also known as MQOC, is a chemical compound that has gained significant attention in the field of scientific research. MQOC is a heterocyclic compound that contains a quinoline ring and an oxolane ring. It has been extensively studied for its potential use in various biomedical applications due to its unique chemical structure.
作用机制
The mechanism of action of N-(8-methylquinolin-5-yl)oxolane-2-carboxamide is not fully understood. However, it has been suggested that N-(8-methylquinolin-5-yl)oxolane-2-carboxamide exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(8-methylquinolin-5-yl)oxolane-2-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. The neuroprotective effects of N-(8-methylquinolin-5-yl)oxolane-2-carboxamide are thought to be due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(8-methylquinolin-5-yl)oxolane-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(8-methylquinolin-5-yl)oxolane-2-carboxamide has also been found to have anti-inflammatory effects and can potentially be used in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(8-methylquinolin-5-yl)oxolane-2-carboxamide has been found to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the major advantages of using N-(8-methylquinolin-5-yl)oxolane-2-carboxamide in lab experiments is its high potency and selectivity against cancer cells. It has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using N-(8-methylquinolin-5-yl)oxolane-2-carboxamide is its low solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on N-(8-methylquinolin-5-yl)oxolane-2-carboxamide. One potential area of research is the development of novel formulations and delivery systems for N-(8-methylquinolin-5-yl)oxolane-2-carboxamide to improve its solubility and bioavailability. Another area of research is the identification of the molecular targets of N-(8-methylquinolin-5-yl)oxolane-2-carboxamide and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of N-(8-methylquinolin-5-yl)oxolane-2-carboxamide in preclinical and clinical trials for various biomedical applications.
合成方法
N-(8-methylquinolin-5-yl)oxolane-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 8-methylquinoline with oxalyl chloride and subsequent reaction with ethyl glyoxylate. The final product is obtained through the reaction of the intermediate with ammonia.
科学研究应用
N-(8-methylquinolin-5-yl)oxolane-2-carboxamide has been studied for its potential use in various biomedical applications, including cancer treatment, neuroprotection, and antiviral therapy. It has been shown to have significant antitumor activity against various types of cancer, including breast, lung, and colon cancer. N-(8-methylquinolin-5-yl)oxolane-2-carboxamide has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(8-methylquinolin-5-yl)oxolane-2-carboxamide has been studied for its antiviral activity against several viruses, including HIV and hepatitis C virus.
属性
IUPAC Name |
N-(8-methylquinolin-5-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-6-7-12(11-4-2-8-16-14(10)11)17-15(18)13-5-3-9-19-13/h2,4,6-8,13H,3,5,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLINRUQDHCBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3CCCO3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)
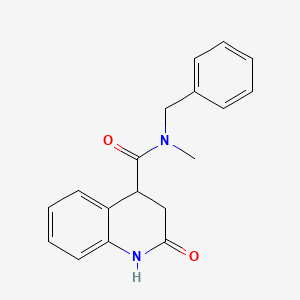

![Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493172.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)

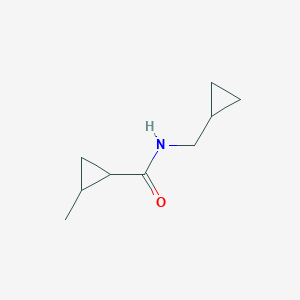
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493210.png)
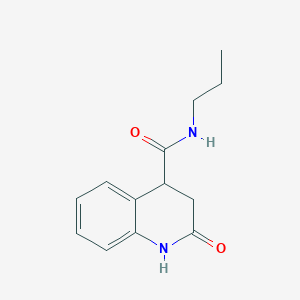

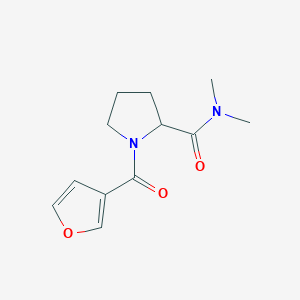
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)